Desflurane

Vue d'ensemble

Description

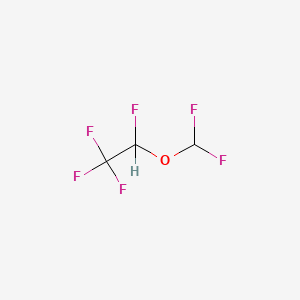

Le Desflurane, connu chimiquement sous le nom de 2-(difluorométhoxy)-1,1,1,2-tétrafluoroéthane, est un éther méthylique éthylique hautement fluoré utilisé principalement pour le maintien de l'anesthésie générale. Il s'agit d'un anesthésique volatil avec une apparition et une disparition rapides en raison de sa faible solubilité dans le sang. Le this compound est souvent préféré dans les milieux cliniques pour son efficacité à induire et à maintenir l'anesthésie, en particulier dans les chirurgies ambulatoires .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Desflurane, a general inhalation anesthetic, primarily targets the GABA A channel , which is a major inhibitory ion channel in the central nervous system . It also interacts with other ion channels such as glycine receptors , glutamate receptors , and potassium voltage-gated channels . These targets play crucial roles in modulating neuronal excitability and synaptic transmission, thereby contributing to the anesthetic effects of this compound .

Mode of Action

It is known that this compound canblock excitatory ion channels and increase the activity of inhibitory ion channels . The most notable action is its agonism at the GABA A channel , which enhances the inhibitory effects of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability . This compound also acts as an agonist of glycine receptors , an antagonist of glutamate receptors , an inducer of potassium voltage-gated channels , and an inhibitor of both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its interactions with various ion channels. By acting on GABA A and glycine receptors, it enhances inhibitory neurotransmission. Its antagonism of glutamate receptors reduces excitatory neurotransmission. Its induction of potassium voltage-gated channels can lead to hyperpolarization of neurons, reducing their excitability. Its inhibition of NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases can affect energy metabolism and calcium homeostasis in cells .

Pharmacokinetics

This compound is characterized by its rapid uptake, distribution, and elimination due to its low solubility in blood and body tissues . It undergoes negligible metabolism, which means it is primarily eliminated unchanged via the lungs . The rapid elimination of this compound is dependent on minute ventilation . These properties contribute to its short duration of action and quick recovery times following discontinuation .

Result of Action

The molecular and cellular effects of this compound’s action result in general anesthesia . By modulating the activity of various ion channels, this compound alters the electrical activity of neurons, leading to a decrease in neuronal excitability and synaptic transmission . This results in a state of unconsciousness and lack of sensation, which is essential for surgical procedures . This compound has also been found to alleviate oxygen–glucose deprivation-induced neuronal injury by activating the Kcna1-dependent Kv1.1 channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is a greenhouse gas with a high global warming potential . Its use contributes to anthropogenic climate change, and efforts are being made to reduce its use in favor of less environmentally damaging alternatives . Furthermore, the delivery system for this compound requires a specialized vaporizer unit that heats the liquid this compound to a constant temperature, ensuring a constant vapor pressure and negating the effects of fluctuating ambient temperatures .

Analyse Biochimique

Biochemical Properties

Desflurane plays a significant role in biochemical reactions primarily through its interactions with various ion channels and receptors. It acts as an agonist at the gamma-aminobutyric acid type A (GABA_A) receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . Additionally, this compound interacts with glycine receptors, further contributing to its anesthetic properties . It also inhibits excitatory ion channels such as N-methyl-D-aspartate (NMDA) receptors and certain voltage-gated potassium channels . These interactions collectively result in the suppression of neuronal activity and the induction of anesthesia.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neurons, this compound enhances inhibitory neurotransmission by potentiating GABA_A receptor activity and inhibiting NMDA receptor-mediated excitatory neurotransmission . This leads to a decrease in neuronal excitability and the induction of anesthesia. This compound also affects cellular metabolism by inhibiting enzymes such as NADH-ubiquinone oxidoreductase and calcium-transporting ATPases . These effects can alter cellular energy production and calcium homeostasis, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific sites on ion channels and receptors. This compound enhances the activity of GABA_A receptors by binding to allosteric sites, increasing the receptor’s affinity for GABA and prolonging the opening of chloride channels . This results in hyperpolarization of the neuronal membrane and inhibition of neuronal firing. This compound also inhibits NMDA receptors by binding to the receptor’s ion channel, blocking the flow of calcium and sodium ions . Additionally, this compound modulates the activity of voltage-gated potassium channels, contributing to its overall anesthetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known for its rapid onset and short duration of action, which is advantageous for surgical procedures requiring quick recovery . Prolonged exposure to this compound can lead to the development of tolerance, reducing its effectiveness over time . Studies have also shown that this compound can degrade in the presence of carbon dioxide absorbents, producing carbon monoxide as a byproduct . This degradation can impact the safety and efficacy of this compound in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces sedation and anesthesia without significant adverse effects . At higher doses, this compound can cause respiratory depression, hypotension, and other toxic effects . Studies in animal models have shown that this compound can induce dose-dependent changes in cardiovascular and respiratory function, highlighting the importance of careful dosage management in clinical practice .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1 . The metabolism of this compound results in the formation of fluoride ions and other metabolites, which are excreted in the urine . The metabolic pathways of this compound are relatively simple compared to other volatile anesthetics, contributing to its rapid clearance from the body . The production of fluoride ions can pose a risk of nephrotoxicity, especially with prolonged exposure .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . Due to its high lipid solubility, this compound readily crosses cell membranes and accumulates in lipid-rich tissues such as the brain and adipose tissue . The distribution of this compound is influenced by factors such as blood flow, tissue solubility, and the presence of binding proteins . These factors collectively determine the onset and duration of this compound’s anesthetic effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the lipid bilayers of cell membranes . It does not bind to specific intracellular organelles or compartments but rather integrates into the lipid bilayer, affecting membrane fluidity and ion channel function . This localization is crucial for its anesthetic action, as it allows this compound to modulate the activity of membrane-bound receptors and ion channels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Desflurane est généralement synthétisé à partir de l'isoflurane (1-chloro-2,2,2-trifluoroéthyl difluorométhyl éther) par réaction avec le fluorure d'hydrogène en présence de pentachlorure d'antimoine. La réaction est effectuée à des températures comprises entre 9 et 18 °C pendant environ 6 à 7 heures .

Méthodes de production industrielle : Dans les milieux industriels, la préparation du this compound implique la conversion continue de l'isoflurane en utilisant un catalyseur composé d'oxyde d'aluminium activé, de sel de chrome et de métaux de terres rares tels que le lanthane et le cérium. Cette méthode améliore l'activité et la durée de vie du catalyseur, ce qui le rend plus approprié pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le Desflurane subit principalement des réactions de substitution en raison de sa structure fluorée. Il peut réagir avec les absorbants de dioxyde de carbone dans les circuits d'anesthésie, ce qui conduit à la production de monoxyde de carbone en conditions sèches .

Réactifs et conditions courantes :

Fluorure d'hydrogène : Utilisé dans la synthèse du this compound à partir de l'isoflurane.

Pentachlorure d'antimoine : Agit comme catalyseur dans le processus de synthèse.

Principaux produits formés :

This compound : Le produit principal.

Monoxyde de carbone : Un sous-produit formé lors de réactions avec des absorbants de dioxyde de carbone.

4. Applications de la Recherche Scientifique

Le this compound est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Étudié pour ses propriétés chimiques et ses réactions uniques.

Biologie : Utilisé dans la recherche impliquant l'anesthésie et ses effets sur les systèmes biologiques.

Médecine : Largement utilisé comme anesthésique inhalé dans les chirurgies.

5. Mécanisme d'Action

Le mécanisme d'action exact du this compound n'est pas entièrement compris. Il est connu pour bloquer les canaux ioniques excitateurs et augmenter l'activité des canaux ioniques inhibiteurs. Le this compound agit comme un agoniste au niveau du canal de l'acide gamma-aminobutyrique (GABA) A, des récepteurs de la glycine, et comme un antagoniste au niveau des récepteurs du glutamate. Il induit également des canaux potassium voltage-dépendants et inhibe à la fois la chaîne 1 de la NADH-ubiquinone oxydoréductase et les ATPases de transport du calcium .

Composés Similaires :

- Halothane

- Enflurane

- Isoflurane

- Sevoflurane

Comparaison : Le this compound est unique parmi ces composés en raison de son apparition et de sa disparition rapides, attribuées à sa faible solubilité dans le sang. Contrairement à l'halothane, à l'enflurane et à l'isoflurane, le this compound a une puissance inférieure, mais il est préféré pour son efficacité dans les chirurgies ambulatoires. Le Sevoflurane, comme le this compound, est également utilisé pour son action rapide, mais il est moins piquant et provoque moins d'irritations des voies respiratoires .

Le coût élevé du this compound et son impact environnemental potentiel sont des inconvénients notables, ce qui a conduit à des discussions sur sa restriction dans certaines régions .

Comparaison Avec Des Composés Similaires

- Halothane

- Enflurane

- Isoflurane

- Sevoflurane

Comparison: Desflurane is unique among these compounds due to its rapid onset and offset, attributed to its low solubility in blood. Unlike halothane, enflurane, and isoflurane, this compound has a lower potency but is preferred for its efficiency in outpatient surgeries. Sevoflurane, like this compound, is also used for its rapid action but is less pungent and causes fewer airway irritations .

This compound’s high cost and potential environmental impact are notable drawbacks, leading to discussions about its restriction in certain regions .

Activité Biologique

Desflurane is a volatile anesthetic widely used in surgical procedures due to its rapid onset and recovery times. Its biological activity encompasses various mechanisms that influence cardiovascular, respiratory, and cellular responses. This article explores the biological activity of this compound, highlighting its effects on myocardial protection, cellular proliferation, and intraoperative hemodynamics, supported by relevant case studies and research findings.

1. Myocardial Protection

this compound has been shown to exert cardioprotective effects through several mechanisms:

- Mitochondrial Function : this compound enhances myocardial protection by stabilizing mitochondrial KATP channels, which reduces calcium overload and cell death during ischemic events. It activates protein kinase C (PKC) pathways and increases nitric oxide (NO) production, leading to reduced oxygen demand in cardiac tissues .

- Apoptosis Regulation : Research indicates that this compound inhibits the opening of the mitochondrial permeability transition pore (mPTP) by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. This regulation contributes to its protective effects against ischemic reperfusion injury .

2. Intraoperative Hemodynamics

this compound exhibits distinct hemodynamic effects compared to other anesthetics:

- Vasodilation : A randomized trial demonstrated that this compound produces a more potent vasodilatory effect than sevoflurane, leading to higher peripheral index (PI) values and lower mean arterial pressure (MAP) during surgery. The median PI was significantly higher in patients receiving this compound (3.1) compared to those receiving sevoflurane (2.6), indicating enhanced peripheral perfusion .

- Respiratory Events : However, this compound is associated with a higher incidence of respiratory adverse events, particularly in younger patients. Studies have shown that patients under this compound anesthesia required more interventions for respiratory management compared to those under isoflurane .

Cellular Effects

1. Cell Proliferation and Migration

Recent studies have explored the impact of this compound on cancer cell behavior:

- Ovarian Cancer Cells : Exposure to this compound has been linked to increased proliferation and migration of SKOV3 ovarian cancer cells. The anesthetic was found to downregulate specific microRNAs (miR-138), which are involved in cell migration and proliferation pathways . This suggests that this compound may influence tumor dynamics during surgical procedures.

Case Studies

Case Study 1: Myocardial Protection

A study involving isolated rat hearts demonstrated that this compound provided significant protection against ischemic damage by enhancing mitochondrial function and reducing oxidative stress markers. The findings support the hypothesis that volatile anesthetics can play a critical role in cardiac surgery by mitigating ischemic injury through mitochondrial stabilization .

Case Study 2: Intraoperative Outcomes

In a comparative analysis of recovery profiles between this compound and sevoflurane, patients receiving this compound experienced faster emergence from anesthesia, with a mean time to eye-opening of 5 minutes compared to 7.9 minutes for sevoflurane. This rapid recovery is beneficial for outpatient surgeries where quick discharge is desired .

Summary of Findings

| Mechanism/Effect | This compound | Sevoflurane |

|---|---|---|

| Myocardial Protection | Enhances mPTP stability; reduces apoptosis | Less effective in mPTP modulation |

| Vasodilatory Effect | More potent vasodilation | Less pronounced vasodilation |

| Cell Proliferation | Increases ovarian cancer cell proliferation | Variable effects |

| Recovery Time | Faster emergence from anesthesia | Slower emergence |

| Respiratory Adverse Events | Higher incidence in younger patients | Lower incidence |

Propriétés

IUPAC Name |

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMFVXJLLWWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866606 | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

23.5 °C, 23.5 °C, 74.3 °F | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Negligible, 3.54e+00 g/L, Solubility in water: poor | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.44, Relative density (water = 1): 1.5 | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.44 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

The mechanism of inhalational anesthetics is still not fully understood. They can block excitatory ion channels and increase the activity of inhibitory ion channels. The most notable agonism is at the GABAA channel. Desflurane is also an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases. An older school of thought is the unitary theory of general anesthetic action, suggesting that desflurane affects the lipid bilayer of cells. Studies of other halogenated inhalational anesthetics have shown that the lipid bilayer spreads out more thinly as the anesthetic incorporates into the bilayer. However, the anesthetic does not bind to lipid heads or acyl chains of hydrocarbons in the bilayer. The effect of incorporating into the lipid bilayer is not well described. By incorporating into the lipid bilayer, anesthetics may introduce disorder in the lipids, leading to some indirect effect on ion channels. However, this theory remains controversial. | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

57041-67-5 | |

| Record name | Desflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57041-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desflurane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057041675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRS35BZ94Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Desflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DESFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1437 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DESFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/214 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.